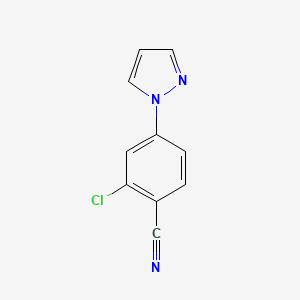

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile

描述

属性

IUPAC Name |

2-chloro-4-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOOYXQSVXFKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734497 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339882-58-4 | |

| Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Suzuki Coupling Reaction

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

- 4-bromo-2-chlorobenzonitrile

-

- Palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)2 with triphenylphosphine

- Sodium carbonate or other suitable base

-

- Commonly tetrahydrofuran (THF) and water or acetonitrile-water mixtures

- Phase transfer catalyst (e.g., tetrabutylammonium bromide) may be used to enhance reaction efficiency

-

- Elevated temperature (typically reflux or 60-90 °C)

- Catalyst loading optimized to 0.5–2 mol%, preferably 0.6–0.8 mol% to reduce costs and palladium residues

-

- After completion, solvents are distilled to near dryness, followed by addition of water to precipitate the intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

- Isolation can be improved by avoiding cumbersome distillation steps using acetonitrile-water biphasic systems

Deprotection and Hydrolysis

-

- The tetrahydropyranyl protecting group on the pyrazole nitrogen is removed by treatment with catalytic amounts of hydrochloric acid (HCl) in methanol or ethanol solvent at low temperature (around 10 °C) for 2 hours

Neutralization and Precipitation :

- The acidic mixture is neutralized by adding ammonium hydroxide or sodium hydroxide solution

- Water is added gradually to induce precipitation of the target compound

-

- The product is filtered, washed with cold water/methanol mixtures, and dried under mild heating (50–60 °C)

- Typical yields exceed 84%, with high purity (>99% by HPLC)

Summary of Key Reaction Parameters and Yields

| Step | Conditions/Details | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2 (0.6–0.8 mol%), triphenylphosphine, Na2CO3, THF-water or acetonitrile-water, 60–90 °C | ~85 | Intermediate | Use of phase transfer catalyst improves yield |

| Deprotection with HCl | 10% HCl in methanol or ethanol, 10 °C, 2 h | Quantitative | - | Removes tetrahydropyranyl protecting group |

| Neutralization and Precipitation | Ammonium hydroxide or NaOH, water addition, 0–5 °C, 4 h | ~95.8 | 99.7 | Final product isolation and purification |

Research Findings and Process Improvements

Catalyst Optimization : Reducing palladium catalyst loading to below 1 mol% significantly lowers production costs and palladium contamination in the final product without compromising yield.

Solvent System : Using acetonitrile-water biphasic solvent systems facilitates easier isolation of intermediates by phase separation, eliminating the need for distillation steps and improving process efficiency.

Avoidance of Harsh Conditions : The process avoids harsh acidic or basic conditions that could degrade sensitive pyrazole moieties, using mild catalytic acid hydrolysis and controlled neutralization.

Scalability : The described methods have been adapted for large-scale industrial synthesis, employing continuous flow reactors and optimized reaction parameters to maintain high yield and purity.

Representative Reaction Scheme

Suzuki Coupling :

$$ \text{1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester} + \text{4-bromo-2-chlorobenzonitrile} \xrightarrow[\text{Na}2\text{CO}3]{\text{Pd catalyst, THF/H}_2\text{O}} \text{2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile} $$Deprotection :

$$ \text{Intermediate} + \text{HCl (cat.) in MeOH} \rightarrow \text{2-chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride} $$Neutralization and Isolation :

$$ \text{Hydrochloride salt} + \text{NaOH or NH}4\text{OH} + \text{H}2\text{O} \rightarrow \text{2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (final product)} $$

化学反应分析

Types of Reactions

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Alkaline Conditions: Used in the initial synthesis involving benzonitrile and 2-chloro-4-nitrobenzonitrile.

Suzuki Reaction Conditions: Involves the use of boronic acid derivatives and palladium catalysts.

Major Products Formed

The major products formed from these reactions are typically intermediates used in further synthesis of biologically active compounds. For example, the compound can be used to synthesize ODM-201, an androgen receptor antagonist .

科学研究应用

Medicinal Chemistry

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile has been synthesized and evaluated for its potential as an androgen receptor antagonist. Its structure allows it to target non-ligand binding sites of the androgen receptor, providing a novel approach to overcome drug resistance seen with traditional antagonists.

Case Study: Androgen Receptor Antagonism

In a study published in PubMed, researchers synthesized a series of compounds based on this structure and evaluated their biological activity. Compounds derived from this compound exhibited potent androgen receptor antagonistic activities with IC50 values as low as 69 nM. Notably, one compound demonstrated effective tumor growth inhibition in xenograft models of prostate cancer, indicating its potential for clinical application in treating androgen-dependent malignancies .

Pharmacological Characterization

The pharmacological profiling of this compound has shown promise in various assays, including:

- In Vitro Assays : These include ligand-binding assays and transcriptional inhibition studies, which have demonstrated significant efficacy against androgen receptor function.

- In Vivo Studies : Efficacy was confirmed through animal models where treatment led to substantial tumor growth inhibition .

Comparative Data Table

作用机制

The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile primarily involves its role as an intermediate in the synthesis of androgen receptor antagonists. These antagonists bind to the androgen receptor, inhibiting its activity and thereby reducing the growth of androgen-dependent tumors, such as those found in prostate cancer . The compound’s structure allows it to interact with the ligand-binding pocket of the androgen receptor, blocking its function .

相似化合物的比较

(a) Role of Substituents in AR Antagonism

- Chlorine and Pyrazole Positioning : The 2-chloro-4-pyrazolyl configuration in the target compound is optimal for binding to AR’s hydrophobic pocket, as demonstrated in Proxalutamide intermediates . Replacing the pyrazole’s 1-position linkage (as in 2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile) with an ether group reduces steric hindrance but may compromise binding affinity due to altered electron distribution .

(b) Physicochemical Properties

(c) Therapeutic Relevance

- The target compound’s simplicity as an intermediate contrasts with APIs like Enzalutamide, which incorporate bulky groups (e.g., trifluoromethyl) to resist metabolic degradation and improve pharmacokinetics .

生物活性

2-Chloro-4-(1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated benzene ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in treating various diseases, particularly those involving androgen receptors.

Androgen Receptor Modulation

Research indicates that this compound exhibits significant activity as a selective modulator of androgen receptors. This compound has been investigated for its therapeutic effects in conditions such as prostate cancer and other androgen receptor-dependent diseases. It operates by modulating androgen receptor activity, influencing cellular processes associated with growth and differentiation in target tissues .

Mechanism of Action:

- Interaction with Androgen Receptors: In vitro assays have demonstrated that this compound can selectively inhibit or activate androgen receptor pathways, which is crucial for developing targeted therapies for hormone-dependent cancers.

- Selectivity: The compound shows high affinity and strong antagonistic activity in androgen receptor-overexpressing cells while exhibiting minimal agonistic effects .

Anticancer Activity

Studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines. Its role as an androgen receptor antagonist positions it as a promising candidate for treating prostate cancer and potentially other malignancies influenced by androgen signaling .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(2-Chlorophenyl)-5-phenyl-1H-pyrazole | 0.84 | Additional phenyl group enhancing stability |

| 3-(2,5-Dichlorophenyl)-1H-pyrazole | 0.86 | Contains two chlorine substituents improving reactivity |

| 5-(2-Chlorophenyl)-3-(p-tolyl)-1H-pyrazole | 0.84 | Substituted at the pyrazole position for varied activity |

| 3-(2-Chlorophenyl)-1H-pyrazole | 0.84 | Lacks the cyano group but retains chlorination |

These compounds share similar structural features but differ in their biological activities, highlighting the unique potential of this compound.

Synthesis

The synthesis of this compound typically involves:

This synthetic route allows for the introduction of the pyrazole moiety onto the chlorinated benzonitrile framework, which is essential for its biological activity .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Prostate Cancer Cell Lines: A study demonstrated significant inhibition of cell proliferation in prostate cancer models treated with this compound, indicating its potential as an effective therapeutic agent .

- Androgen Receptor Interactions: Another investigation highlighted its selective modulation of androgen receptors, providing insights into its mechanism as an antagonist in AR-dependent pathways .

常见问题

Q. What are the recommended synthetic routes for 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile, and what are their key optimization parameters?

The compound is commonly synthesized via a Suzuki coupling reaction. A typical protocol involves reacting 4-bromo-2-chlorobenzonitrile with a pyrazole boronic acid pinacol ester (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester) using bis(triphenylphosphine)palladium(II) chloride as a catalyst and sodium carbonate as a base in a THF-water solvent system. Post-reaction, the product is isolated via solvent distillation and acid hydrolysis to remove protecting groups. Key optimization parameters include catalyst loading (1–2 mol%), reaction temperature (60–80°C), and solvent ratios (THF:H₂O = 3:1). Post-synthetic purification via recrystallization (e.g., methanol) ensures ≥99% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for structural confirmation. Single-crystal studies reveal planar molecular geometry (mean deviation <0.04 Å) and tautomeric equilibria between pyrazole N1 and N2 positions. Complementary techniques include:

Q. What are the IUPAC nomenclature rules for distinguishing tautomeric forms of this compound?

The compound exhibits tautomerism due to the pyrazole ring’s labile hydrogen, leading to interchangeable 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. IUPAC naming prioritizes the lowest locant for substituents, resulting in "2-chloro-4-(1H-pyrazol-3-yl)benzonitrile" as the primary name. However, crystallographic data and synthetic intermediates (e.g., THP-protected derivatives) help resolve tautomeric ambiguity .

Advanced Research Questions

Q. How does tautomerism influence the biological activity of this compound in androgen receptor (AR) antagonism?

Tautomerism affects binding affinity to AR’s ligand-binding domain (LBD). Molecular docking studies suggest the 3-yl tautomer forms a hydrogen bond with AR’s Asn705, while the 5-yl tautomer exhibits steric clashes. In vitro assays (e.g., AR transcriptional inhibition in LNCaP cells) show IC₅₀ values varying by >10-fold between tautomers. Stabilizing the bioactive tautomer via substituent modifications (e.g., electron-withdrawing groups at pyrazole C4) enhances potency .

Q. What strategies mitigate byproduct formation during Suzuki coupling in large-scale synthesis?

Common byproducts include homo-coupled pyrazole derivatives and dehalogenated intermediates. Mitigation strategies:

- Catalyst screening : Pd(PPh₃)₄ reduces dehalogenation vs. PdCl₂(dppf).

- Oxygen exclusion : Rigorous nitrogen purging minimizes oxidative side reactions.

- Stoichiometric control : Limiting boronic ester (1.05 eq.) prevents excess coupling.

Post-reaction, extractive workup (EtOAC/H₂O) and silica gel chromatography (hexane/EtOAc) isolate the target compound in >92% yield .

Q. How can computational methods predict the crystallographic packing behavior of this compound?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model intermolecular interactions, such as π-π stacking between pyrazole and benzonitrile moieties. Hirshfeld surface analysis identifies dominant H-bonding (N–H···Cl) and van der Waals interactions. These predictions align with experimental unit cell parameters (orthorhombic P2₁2₁2₁, a = 5.58 Å, b = 7.71 Å, c = 21.83 Å) .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic (PK) properties?

- Metabolic stability : Human liver microsomes (HLM) assess CYP450-mediated degradation (t₁/₂ >60 min indicates low clearance).

- Plasma protein binding : Equilibrium dialysis (human serum albumin) quantifies unbound fraction (fu >5% suggests favorable bioavailability).

- Permeability : Caco-2 monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。